molecular formula C21H26N4O2 B1665929 Linaprazan CAS No. 847574-05-4

Linaprazan

Cat. No. B1665929
M. Wt: 366.5 g/mol
InChI Key: GHVIMBCFLRTFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Linaprazan is C21H26N4O2 . It has an average mass of 366.457 Da and a monoisotopic mass of 366.205566 Da .


Chemical Reactions Analysis

Linaprazan has been shown to inhibit acid secretion in a dose-dependent fashion . It inhibits acid secretion at a 100-fold lower dose than omeprazole .

Scientific Research Applications

1. Polymorphism and Solid-State Amorphization

Linaprazan, a proton pump inhibitor, has been studied for its polymorphism and solid-state amorphization. Research demonstrates that linaprazan undergoes a crystal-to-glass transformation when subjected to high-energy ball milling at room temperature. This leads to the formation of different polymorphs, which are structurally distinct forms of the same substance (Willart et al., 2013).

2. Mechanism of Action

Linaprazan's mechanism of action involves its role as a potassium-competitive acid blocker (P-CAB). It concentrates highly in the gastric parietal cell canaliculus, where it binds competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase). This inhibits the pump's activity, reducing the secretion of H+ ions into the gastric lumen and ultimately decreasing gastric acid production. This understanding is crucial for developing targeted therapies for gastric acid-related disorders (Definitions, 2020).

3. Drug-Drug Interactions

Recent studies have also explored the interaction of linaprazan with other drugs, particularly its interaction with rabeprazole sodium, another proton pump inhibitor. This interaction is significant in understanding the pharmacokinetics and potential therapeutic applications or limitations of linaprazan in polypharmacy settings (Hossain et al., 2020).

Safety And Hazards

The development of Linaprazan was discontinued due to lack of additional healing effect when compared with standard dose PPI therapy and growing concerns about the safety profile of the medication .

Future Directions

Currently, a new formulation of Linaprazan (X842, Linaprazan, prodrug) is under investigation in a phase II trial . The ongoing clinical development and testing of Linaprazan glurate are showing promising results in acid control and in lowering the C-max value .

properties

IUPAC Name

8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVIMBCFLRTFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870279
Record name 8-{[(2,6-Dimethylphenyl)methyl]amino}-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linaprazan

CAS RN

248919-64-4, 847574-05-4
Record name Linaprazan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248919644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD0865
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847574054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINAPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0OU4SC8DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Methyl 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-imidazo[1,2-a]pyridine-6-carboxylate (0.12 g, 0.33 mmol), ethanolamine (0.2 g, 3.3 mmol) and sodium cyanide (10 mg, 0.2 mmol) were refluxed in dimethoxyethane (2 ml) for 20 h. The solvent was evaporated under reduced pressure. Purification of the residue by column chromatography on silica gel using methylene chloride:methanol (92:8) as eluent gave the product which was washed with diethyl ether to give 103 mg (79%) of the title compound.
Name
Methyl 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-imidazo[1,2-a]pyridine-6-carboxylate
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods II

Procedure details

Isopropyl 8-[(2,6-dimethylbenzyl)amino]-2.3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (obtained as described in WO2/20523) (5 g, 14 mmol), ethanolamine (2.0 g 33 mmol) and 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) 1.5 g, 10 mmol) were dissolved in methanol (25 ml). The mixture was refluxed over night. The reaction mixture was cooled to 5° C. The solid product was filtered off and washed with methanol (15 ml). 4.2 g (84%) of the title compound was obtained as a white solid. The structure of the compound was confirmed with 1H-NMR spectrum.
Name
Isopropyl 8-[(2,6-dimethylbenzyl)amino]-2.3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods III

Procedure details

A reactor was charged with isopropyl 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (11.30 kg, 1 equiv., 27.02 mol) and THF (45 L), ethanolamine (18.97 kg, 11 equiv., 309.2 mol) was added at about 20° C. The suspension was heated to about 100° C. Some solvent was distilled off and then THF (35L) was added and the distillation was continued. The procedure of adding THF and distilling it off was repeated until complete conversion. To the suspension ethanol (140L) was added and the suspension was heated to reflux. To obtain a clear solution additional ethanol (13L) was added. The hot solution was filtered and then cooled. The white solid was filtered off, washed with ethanol and dried to yield the product as a white powder. (8271 g).
Name
isopropyl 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Quantity
11.3 kg
Type
reactant
Reaction Step One
Quantity
18.97 kg
Type
reactant
Reaction Step One
Name
Quantity
45 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linaprazan
Reactant of Route 2
Reactant of Route 2
Linaprazan
Reactant of Route 3
Reactant of Route 3
Linaprazan
Reactant of Route 4
Reactant of Route 4
Linaprazan
Reactant of Route 5
Linaprazan
Reactant of Route 6
Reactant of Route 6
Linaprazan

Citations

For This Compound
103
Citations
JF Willart, M Durand, LE Briggner… - Journal of …, 2013 - Wiley Online Library
In this paper, we study the thermodynamic and structural changes of crystalline linaprazan (a proton pump inhibitor) upon high‐energy ball milling at room temperature. The …
Number of citations: 23 onlinelibrary.wiley.com
N Inatomi, J Matsukawa, Y Sakurai, K Otake - Pharmacology & therapeutics, 2016 - Elsevier
… In Heidenhain pouch dogs, the concentration of linaprazan in gastric juice exceeded the plasma concentration at 2 h after administration, and while the concentration of linaprazan was …
Number of citations: 104 www.sciencedirect.com
T Oshima, H Miwa - Journal of Neurogastroenterology and Motility, 2018 - ncbi.nlm.nih.gov
… A concentration of up to 75 mg linaprazan provided … , linaprazan did not provide more clinical benefits than 20 mg esomeprazole for the management of GERD. Because linaprazan had …
Number of citations: 117 www.ncbi.nlm.nih.gov
F Shibli, Y Kitayama, R Fass - Current gastroenterology reports, 2020 - Springer
… Linaprazan (AZD0865) an imidazopyridine derivative with a short half-life and high-clearance rate. In preclinical and clinical studies, linaprazan … of linaprazan (X842, linaprazan, prodrug…
Number of citations: 34 link.springer.com
RH Hunt, C Scarpignato - Clinical and Translational …, 2015 - ncbi.nlm.nih.gov
… AZD0865 or linaprazan) over a … of linaprazan called for multiple daily dosing. This contributed to the conclusion that the P-CAB class was a promise unfulfilled. Furthermore, linaprazan …
Number of citations: 67 www.ncbi.nlm.nih.gov
C Scarpignato, RH Hunt - Current Treatment Options in Gastroenterology, 2021 - Springer
… X842 is a pro-drug of linaprazan, which has been studied in … In these investigations, the X842 active metabolite (linaprazan… mg/kg or higher—linaprazan rapidly appears in plasma, with …
Number of citations: 13 link.springer.com
P Rawla, T Sunkara, A Ofosu… - World Journal of …, 2018 - ncbi.nlm.nih.gov
… It is found that linaprazan’s potency was high when it was exposed to vesicles that are ion-tight rather than to ion-leaky vesicles. This suggests that the drug gets concentrated under low …
Number of citations: 31 www.ncbi.nlm.nih.gov
RH Hunt, C Scarpignato - Current treatment options in gastroenterology, 2018 - Springer
… not show superiority of linaprazan (AZD0865) over … of linaprazan. These early poor results led to the conclusion that the P-CAB class was a “promise unfulfilled.” Furthermore, linaprazan …
Number of citations: 42 link.springer.com
YM Kung, WH Hsu, MC Wu, JW Wang, CJ Liu… - Digestive Diseases and …, 2017 - Springer
… linaprazan with esomeprazole in patients with NERD in another study that included 1469 patients, linaprazan … linaprazan, especially at high doses [77, 78], and further development of …
Number of citations: 18 link.springer.com
P Sharma, MF Vaezi, P Unge, K Larsson, I Popadiin… - Gastroenterology, 2023 - Elsevier
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.